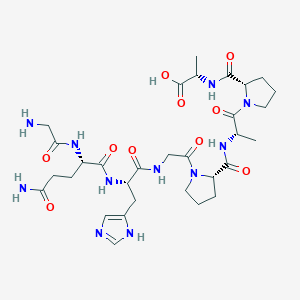![molecular formula C15H23N3O2S B14224182 N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide CAS No. 827036-63-5](/img/structure/B14224182.png)
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide is a chemical compound with the molecular formula C15H23N3O2S It is known for its unique structure, which includes a phenylcarbamoyl group, a hexyl chain, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 6-aminohexylamine: This intermediate is synthesized through the reduction of 6-nitrohexylamine.
Formation of phenylcarbamoyl derivative: The 6-aminohexylamine is reacted with phenyl isocyanate to form the phenylcarbamoyl derivative.
Introduction of sulfanylacetamide group: The final step involves the reaction of the phenylcarbamoyl derivative with 2-chloroacetamide in the presence of a base to introduce the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced to form the corresponding amine.
Substitution: The sulfanylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanylacetamide moiety may also play a role in modulating biological pathways by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-thioacetamide: Similar structure but with a thioacetamide group instead of sulfanylacetamide.
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfonylacetamide: Contains a sulfonyl group instead of sulfanylacetamide.
Uniqueness
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
827036-63-5 |
|---|---|
Molecular Formula |
C15H23N3O2S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[6-(phenylcarbamoylamino)hexyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C15H23N3O2S/c19-14(12-21)16-10-6-1-2-7-11-17-15(20)18-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H,16,19)(H2,17,18,20) |
InChI Key |
ZOONFWOWCXQYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCCCCNC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14224100.png)
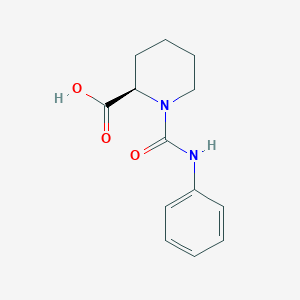
![Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-](/img/structure/B14224108.png)
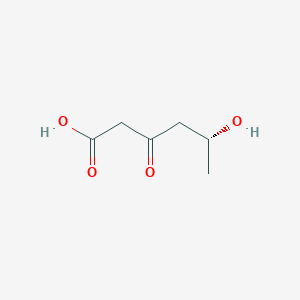

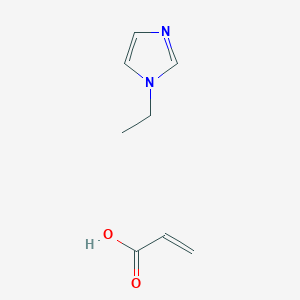
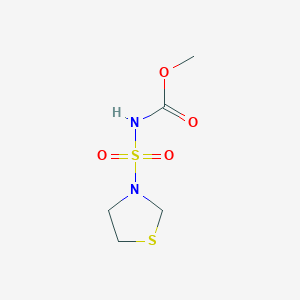
![Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate](/img/structure/B14224129.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene](/img/structure/B14224130.png)
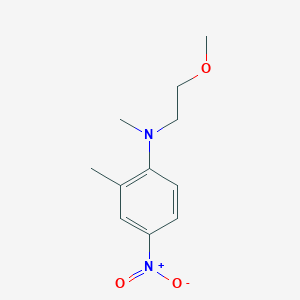
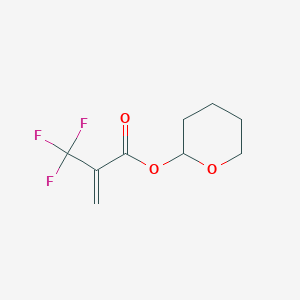
![2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole](/img/structure/B14224160.png)
